molecular formula C23H26N4O2 B2970166 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide CAS No. 1206984-73-7

1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide

Cat. No.: B2970166
CAS No.: 1206984-73-7
M. Wt: 390.487
InChI Key: ZKZHNSSTERKTLX-UHFFFAOYSA-N
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Description

1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperidine ring and a quinoxaline moiety in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The quinoxaline moiety may interact with nucleic acids or proteins, while the piperidine ring could modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Such as 2,3-dimethylquinoxaline.

    Piperidine Derivatives: Such as piperidine-4-carboxamide.

Uniqueness

1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide is unique due to the combination of its quinoxaline and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3-oxo-4H-quinoxalin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c28-22(24-14-6-9-17-7-2-1-3-8-17)18-12-15-27(16-13-18)21-23(29)26-20-11-5-4-10-19(20)25-21/h1-5,7-8,10-11,18H,6,9,12-16H2,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZHNSSTERKTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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